Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-
Description
The compound “Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-” is a benzamide derivative featuring a benzamide core substituted with a hydroxy group at position 2, a methoxy group at position 4, and a (4-chlorophenyl)methyl group attached to the amide nitrogen. The hydroxy group at position 2 may participate in hydrogen bonding, enhancing binding affinity in biological systems, while the methoxy group at position 4 contributes to electron-donating effects, altering the aromatic ring’s electronic profile. The (4-chlorophenyl)methyl substituent introduces lipophilicity and steric bulk, which may impact metabolic stability and membrane permeability.
Properties
CAS No. |
610320-55-3 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-12-6-7-13(14(18)8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19) |
InChI Key |
QVMYWNVYYLTTKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Chlorobenzylamine with 2-Hydroxy-4-methoxybenzoyl Chloride
One widely reported method involves the reaction between 4-chlorobenzylamine and 2-hydroxy-4-methoxybenzoyl chloride. The steps are as follows:
Reagents :
- 4-Chlorobenzylamine
- 2-Hydroxy-4-methoxybenzoyl chloride
- Base (e.g., pyridine)
-
- Dissolve 4-chlorobenzylamine in an organic solvent such as dichloromethane.
- Add pyridine as a base to facilitate the reaction.
- Gradually introduce 2-hydroxy-4-methoxybenzoyl chloride while stirring.
- Maintain the reaction mixture at a temperature of approximately 30°C for several hours.
Workup :
- Upon completion, the mixture is quenched with hydrochloric acid to precipitate the product.
- The solid is filtered, washed, and purified through recrystallization from ethanol.
This method has been noted for its efficiency, yielding pure Benzamide in moderate to high yields depending on the specific reaction conditions employed.
Alternative Method Using Methylation
Another approach involves methylation of a suitable precursor compound:
Reagents :
- 2-Hydroxy-4-methoxybenzoic acid
- Methyl iodide
- Base (e.g., sodium hydroxide)
-
- Dissolve 2-hydroxy-4-methoxybenzoic acid in a basic aqueous solution.
- Add methyl iodide to the solution and stir at elevated temperatures (around 60°C).
- Monitor the reaction until completion.
Workup :
- Acidify the mixture to precipitate the product.
- Filter and purify via recrystallization.
Analysis of Reaction Conditions
The efficiency of these preparation methods can be influenced by several factors including temperature, solvent choice, and reaction time.
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 20-40°C | Too low slows reaction; too high causes side products |
| Solvent | Dichloromethane or Ethanol | Affects solubility and reaction rate |
| Reaction Time | 3-4 hours | Insufficient time leads to incomplete reactions |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
-
Intermediate in Organic Synthesis:
- Benzamide derivatives serve as intermediates for synthesizing various organic compounds. The compound can undergo multiple chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis pathways.
-
Reactions:
- Oxidation: Hydroxyl groups can be oxidized to yield ketones or carboxylic acids.
- Reduction: Nitro groups can be converted to amines using reducing agents like sodium borohydride.
- Substitution: Methoxy groups can participate in nucleophilic substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 | Ketones/Carboxylic Acids |
| Reduction | NaBH4 | Amines |
| Substitution | NaOCH3 | Various derivatives |
Biology
- Enzyme Inhibition Studies:
- Phospholipidosis Research:
Medicine
- Therapeutic Potential:
- Clinical Studies:
Industry
- Pharmaceutical Production:
-
Agrochemical Applications:
- The compound's structural characteristics make it suitable for developing agrochemicals that enhance crop protection and yield.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzamide derivatives, emphasizing substituents, molecular features, and inferred properties:
Key Research Findings and Analysis
Electronic and Steric Effects
- Hydroxy vs. Nitro Groups: The target’s 2-hydroxy group is a strong H-bond donor, unlike the 3-nitro group in ’s compound, which is electron-withdrawing and reduces electron density on the aromatic ring. This difference may influence interactions with biological targets like enzymes or receptors .
- Methoxy vs.
Pharmacokinetic Implications
- Lipophilicity : The (4-chlorophenyl)methyl group in the target increases lipophilicity compared to simpler analogs like N-(4-chlorophenyl)benzamide (), which lacks polar substituents. This may improve membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Tetrazole-containing analogs () and trifluoromethyl-substituted compounds () exhibit enhanced metabolic stability due to resistance to oxidative degradation, a feature the target compound may lack due to its hydroxy group .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the compound Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H14ClNO3
- Molecular Weight : 287.73 g/mol
- CAS Number : 10957266
The presence of the 4-chlorophenyl group and hydroxyl and methoxy substituents contributes to its unique pharmacological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives. A notable investigation into a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , demonstrated significant anti-hepatitis B virus (HBV) activity. This compound was shown to inhibit both wild-type and drug-resistant HBV strains by increasing intracellular levels of APOBEC3G , a cellular protein that interferes with viral replication .
Table 1: Summary of Antiviral Activity Studies
| Compound Name | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases APOBEC3G levels | |
| N-(2-pyridyl)-2-hydroxybenzamide | Various viruses | Antiviral activity through protein interaction |
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties. The structural similarity of our compound to other hydroxy-benzamide derivatives suggests potential efficacy against various bacterial strains. For instance, studies have shown that hydroxy-benzamide derivatives exhibit significant antibacterial and antifungal activities .
Table 2: Antimicrobial Activity Overview
| Compound Name | Activity Type | Tested Strains | Reference |
|---|---|---|---|
| Hydroxy-benzamide | Antibacterial | E. coli, S. aureus | |
| Hydroxy-benzamide | Antifungal | Candida spp., Aspergillus spp. |
Anticancer Activity
The anticancer properties of benzamide derivatives are well-documented. Certain benzamides have been identified as inhibitors of protein kinases, which are crucial in cancer cell proliferation . The ability of these compounds to inhibit specific kinases suggests a mechanism for their anticancer effects.
Case Study: Inhibition of Tyrosine Kinases
Research on substituted benzamides highlights their potential in treating neoplastic diseases. Compounds targeting tyrosine kinases can effectively reduce tumor growth in various cancer models .
Toxicity and Safety Profiles
Understanding the toxicity profiles of benzamide derivatives is essential for their development as therapeutic agents. Studies involving acute toxicity assessments in animal models have been conducted to evaluate the safety of compounds similar to N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- . Results indicated moderate toxicity levels, emphasizing the need for further evaluation before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
